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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B10799404

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and protocols for the use of TVB-3166, a
potent inhibitor of Fatty Acid Synthase (FASN), in SARS-CoV-2 infection models. The
information presented herein is intended to guide researchers in utilizing TVB-3166 as a tool to
investigate the role of host lipid metabolism in viral replication and to evaluate its potential as
an antiviral therapeutic.

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of
COVID-19, relies on host cellular machinery for its replication and propagation.[1][2] One
critical host pathway is de novo fatty acid synthesis, which is essential for various viral
processes, including the post-translational modification of viral proteins. The SARS-CoV-2
spike (S) protein, crucial for viral entry, undergoes S-acylation, a lipid modification that is vital
for its function.[1][3] TVB-3166 is a small molecule inhibitor of FASN, the key enzyme in de
novo fatty acid synthesis.[4][5] By inhibiting FASN, TVB-3166 reduces the cellular pool of
palmitate, thereby preventing the S-acylation of the spike protein and ultimately inhibiting viral
spread.[1][3][5][6]

Mechanism of Action
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TVB-3166 exerts its antiviral activity by targeting the host enzyme FASN. This inhibition leads
to a depletion of palmitoyl-CoA, the substrate for S-acylation. The SARS-CoV-2 spike protein
requires S-acylation on conserved cysteine residues for proper function, including mediating
membrane fusion.[1][5] By preventing this critical post-translational modification, TVB-3166
impairs the ability of the virus to efficiently infect host cells and produce virulent progeny.[1][5]

[6] As FASN is a host enzyme, the likelihood of the virus developing resistance to TVB-3166 is
considered low.[1]
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Figure 1: Signaling pathway of TVB-3166 antiviral activity.
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Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the
efficacy of TVB-3166 against coronaviruses.

In Vitro Efficacy of TVB-3166 against SARS-

CoV-2
Parameter Value
EC50 11 nM[7]
Reduction in Viral Spread (HEK293 A2T2 cells,

~70%][8]
0.1-1 uM)
Inhibition of Plaque Formation (229E, MRC-5

~86%][5]
cells, 0.2 uM)
In Vivo Efficacy of TVB-3166 against Murine
Coronavirus (MHV-S)
Animal Model A/J Mice[5]
Dosage 30 mg/kg daily (oral gavage)[5]

Prolonged survival and recovery from lethal
infection[5][8][9]

Outcome

Experimental Protocols
In Vitro SARS-CoV-2 Infection Assay

This protocol is adapted from studies using HEK293T cells expressing ACE2 and TMPRSS2
(HEK293 A2T2).[1]

Materials:
e HEK293 A2T2 cells

o DMEM supplemented with 10% FBS
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e SARS-CoV-2 (e.g., strain SB3)
e TVB-3166

e DMSO (vehicle control)

o 24-well plates

e Coverslips

e 4% Paraformaldehyde (PFA)
Procedure:

o Seed approximately 20,000 HEK293 A2T2 cells per well on coverslips in a 24-well plate and
incubate overnight.

« Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in DMEM for 1
hour.

e Remove the infectious media and replace it with fresh DMEM containing 2% FBS.

e At 6 hours post-infection, replace the media with fresh DMEM containing 2% FBS and either
DMSO (control) or TVB-3166 at the desired final concentration (e.g., 0.1 uM or 1 uM).[1]

¢ Incubate the cells for 18 hours at 37°C with 5% CO?2.
o After incubation, fix the cells with 4% PFA for 1 hour at room temperature.

o Proceed with immunofluorescence staining for viral nucleocapsid protein to quantify
infection.

Seed HEK293 A2T2 Infect with Treat with TVB-3166
o .

Fix cells with 4% PFA

ells on coverslips SARS-CoV-2 (MOI 0.1) or DMSO (6 hpi)
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Figure 2: Workflow for in vitro SARS-CoV-2 infection assay.

Plaque Assay for Human Coronavirus 229E

This protocol is based on studies using MRC-5 cells.[5]

Materials:

MRC-5 cells

Human Coronavirus 229E

TVB-3166

Infection media

4% Paraformaldehyde (PFA)

Procedure:

o Seed MRC-5 cells on glass coverslips.

« Infect the cells with Human CoV 229E at an MOI of 0.005 for 2 hours.

 After virus adsorption, wash the cells twice with infection media and then add 2 ml of fresh
infection media containing TVB-3166 (e.g., 0.2 uM) or a vehicle control.

o |ncubate the cells at 33°C for 72 hours.
o Fix the cells with 4% PFA for 1 hour.

e Proceed with staining and visualization of plaques to determine the effect of TVB-3166 on
viral spread.

In Vivo Murine Coronavirus Infection Model

This protocol is based on a study using A/J mice and Murine Hepatitis Virus (MHV-S).[5]

Materials:
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A/J mice

Murine Hepatitis Virus (MHV-S)

TVB-3166

Vehicle control

Oral gavage equipment

Procedure:

 Infect A/J mice intranasally with a lethal dose of MHV-S (e.g., 150,000 TCID50).
o Treat one group of mice daily with 30 mg/kg of TVB-3166 via oral gavage.

o Treat the control group with a vehicle control.

» Monitor the mice daily for health indicators such as temperature, body weight, and activity
level.

« Continue treatment and monitoring for the duration of the experiment, noting survival rates.
Control mice typically succumb by day 5 post-infection.[5]

Concluding Remarks

TVB-3166 represents a promising host-targeted antiviral strategy against SARS-CoV-2 and
other coronaviruses. Its mechanism of action, centered on the inhibition of FASN and the
subsequent disruption of spike protein S-acylation, offers a low-resistance potential therapeutic
avenue. The protocols and data presented here provide a foundation for further research into
the role of lipid metabolism in viral infections and the development of novel antiviral therapies.
A structurally related compound, TVB-2640, has advanced to clinical trials for other indications,
suggesting a potential path forward for FASN inhibitors in the treatment of COVID-19.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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